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molecular formula C12H11F3N2O B8389082 1-methyl-alpha-(3-trifluoromethylphenyl)-1H-imidazole-2-methanol CAS No. 122155-27-5

1-methyl-alpha-(3-trifluoromethylphenyl)-1H-imidazole-2-methanol

Cat. No. B8389082
M. Wt: 256.22 g/mol
InChI Key: IVWSNLPIJWOKEL-UHFFFAOYSA-N
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Patent
US05017596

Procedure details

0.6 g of sodium borohydride is added to a solution of 3.6 g of 1-methyl-α-(3-trifluoromethylphenyl) -1H-imidazole-2-methanone in 25 ml of methanol. The mixture is stirred for 30 minutes and 150 ml of water are added. The precipitate obtained is filtered off and washed with water. It is recrystallized from an ethanol/water mixture.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH3:3][N:4]1[CH:8]=[CH:7][N:6]=[C:5]1[C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([F:20])([F:19])[F:18])[CH:12]=1)=[O:10].O>CO>[CH3:3][N:4]1[CH:8]=[CH:7][N:6]=[C:5]1[CH:9]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([F:19])([F:18])[F:20])[CH:12]=1)[OH:10] |f:0.1|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
3.6 g
Type
reactant
Smiles
CN1C(=NC=C1)C(=O)C1=CC(=CC=C1)C(F)(F)F
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate obtained
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
It is recrystallized from an ethanol/water mixture

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CN1C(=NC=C1)C(O)C1=CC(=CC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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